molecular formula C20H23BrN2O3 B249169 1-(3-Bromobenzyl)-4-(3,4-dimethoxybenzoyl)piperazine

1-(3-Bromobenzyl)-4-(3,4-dimethoxybenzoyl)piperazine

Cat. No. B249169
M. Wt: 419.3 g/mol
InChI Key: IVRFRRYGHAZRSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromobenzyl)-4-(3,4-dimethoxybenzoyl)piperazine, also known as BDP, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of 1-(3-Bromobenzyl)-4-(3,4-dimethoxybenzoyl)piperazine is not fully understood, but it is believed to work through the modulation of various signaling pathways. In cancer research, 1-(3-Bromobenzyl)-4-(3,4-dimethoxybenzoyl)piperazine has been shown to inhibit the Akt/mTOR and NF-κB pathways, which are involved in cell proliferation and survival. In neurological disorders, 1-(3-Bromobenzyl)-4-(3,4-dimethoxybenzoyl)piperazine has been shown to modulate the Nrf2/ARE pathway, which plays a role in oxidative stress and inflammation. In infectious disease research, 1-(3-Bromobenzyl)-4-(3,4-dimethoxybenzoyl)piperazine has been shown to disrupt the cell membrane and inhibit the synthesis of DNA and RNA in pathogens.
Biochemical and Physiological Effects:
1-(3-Bromobenzyl)-4-(3,4-dimethoxybenzoyl)piperazine has been shown to have various biochemical and physiological effects in different systems. In cancer research, 1-(3-Bromobenzyl)-4-(3,4-dimethoxybenzoyl)piperazine has been shown to induce apoptosis and inhibit angiogenesis, leading to the inhibition of tumor growth. In neurological disorders, 1-(3-Bromobenzyl)-4-(3,4-dimethoxybenzoyl)piperazine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious disease research, 1-(3-Bromobenzyl)-4-(3,4-dimethoxybenzoyl)piperazine has been shown to have antimicrobial properties by disrupting the cell membrane and inhibiting DNA and RNA synthesis in pathogens.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-Bromobenzyl)-4-(3,4-dimethoxybenzoyl)piperazine in lab experiments include its potential therapeutic properties in various fields of research, its ability to modulate multiple signaling pathways, and its antimicrobial properties. The limitations of using 1-(3-Bromobenzyl)-4-(3,4-dimethoxybenzoyl)piperazine in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 1-(3-Bromobenzyl)-4-(3,4-dimethoxybenzoyl)piperazine, including the development of more efficient synthesis methods, the investigation of its potential use in combination with other drugs, the exploration of its effects on different cell types and systems, and the evaluation of its toxicity and safety in vivo. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-Bromobenzyl)-4-(3,4-dimethoxybenzoyl)piperazine and its potential therapeutic applications in various fields of research.
Conclusion:
In conclusion, 1-(3-Bromobenzyl)-4-(3,4-dimethoxybenzoyl)piperazine is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties. 1-(3-Bromobenzyl)-4-(3,4-dimethoxybenzoyl)piperazine has been studied for its potential use in cancer, neurological disorders, and infectious diseases, and has been shown to modulate multiple signaling pathways and have antimicrobial properties. Further research is needed to fully understand the mechanism of action of 1-(3-Bromobenzyl)-4-(3,4-dimethoxybenzoyl)piperazine and its potential therapeutic applications.

Synthesis Methods

1-(3-Bromobenzyl)-4-(3,4-dimethoxybenzoyl)piperazine can be synthesized through a multi-step process involving the reaction of 3-bromobenzylamine with 3,4-dimethoxybenzoyl chloride in the presence of a base. The resulting product is then treated with piperazine to form 1-(3-Bromobenzyl)-4-(3,4-dimethoxybenzoyl)piperazine.

Scientific Research Applications

1-(3-Bromobenzyl)-4-(3,4-dimethoxybenzoyl)piperazine has been studied for its potential therapeutic properties in various fields of research, including cancer, neurological disorders, and infectious diseases. In cancer research, 1-(3-Bromobenzyl)-4-(3,4-dimethoxybenzoyl)piperazine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, 1-(3-Bromobenzyl)-4-(3,4-dimethoxybenzoyl)piperazine has been studied for its neuroprotective effects and potential use in the treatment of Alzheimer's and Parkinson's diseases. In infectious disease research, 1-(3-Bromobenzyl)-4-(3,4-dimethoxybenzoyl)piperazine has been shown to have antimicrobial properties against various pathogens, including bacteria and fungi.

properties

Product Name

1-(3-Bromobenzyl)-4-(3,4-dimethoxybenzoyl)piperazine

Molecular Formula

C20H23BrN2O3

Molecular Weight

419.3 g/mol

IUPAC Name

[4-[(3-bromophenyl)methyl]piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone

InChI

InChI=1S/C20H23BrN2O3/c1-25-18-7-6-16(13-19(18)26-2)20(24)23-10-8-22(9-11-23)14-15-4-3-5-17(21)12-15/h3-7,12-13H,8-11,14H2,1-2H3

InChI Key

IVRFRRYGHAZRSL-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)Br)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)Br)OC

Origin of Product

United States

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